1,1-difluoro-1-(4-fluorophenyl)propan-2-one
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Overview
Description
1,1-Difluoro-1-(4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of two fluorine atoms attached to the same carbon atom, along with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-1-(4-fluorophenyl)propan-2-one typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of 4-fluorobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-1-(4-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1-Difluoro-1-(4-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-1-(4-fluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)propan-2-one: Similar structure but with different fluorine atom positions.
1-(4-Fluorophenyl)propan-2-ol: Contains an alcohol group instead of a ketone group.
2,2-Difluoro-1-(2-fluorophenyl)-1-propanone: Different fluorine atom arrangement.
Uniqueness
1,1-Difluoro-1-(4-fluorophenyl)propan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1546395-00-9 |
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Molecular Formula |
C9H7F3O |
Molecular Weight |
188.1 |
Purity |
95 |
Origin of Product |
United States |
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